molecular formula C15H18N2O4S B12318411 (S)-2-(6-Methoxy-1H-indole-2-carboxamido)-4-(methylthio)butanoic acid

(S)-2-(6-Methoxy-1H-indole-2-carboxamido)-4-(methylthio)butanoic acid

Cat. No.: B12318411
M. Wt: 322.4 g/mol
InChI Key: XBEQBOJIHMCZEZ-UHFFFAOYSA-N
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Description

(S)-2-(6-Methoxy-1H-indole-2-carboxamido)-4-(methylthio)butanoic acid is a complex organic compound with a unique structure that includes an indole ring, a methoxy group, and a butanoic acid chain. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(6-Methoxy-1H-indole-2-carboxamido)-4-(methylthio)butanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as methyl iodide in the presence of a base.

    Attachment of the Carboxamido Group: The carboxamido group can be introduced through an amide coupling reaction, using reagents like carbodiimides.

    Formation of the Butanoic Acid Chain: The butanoic acid chain can be synthesized through a series of reactions, including alkylation and oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(6-Methoxy-1H-indole-2-carboxamido)-4-(methylthio)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indoles or ethers.

Scientific Research Applications

(S)-2-(6-Methoxy-1H-indole-2-carboxamido)-4-(methylthio)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(6-Methoxy-1H-indole-2-carboxamido)-4-(methylthio)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

(S)-2-(6-Methoxy-1H-indole-2-carboxamido)-4-(methylthio)butanoic acid can be compared with similar compounds such as:

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Methoxyindole derivatives: Compounds with similar methoxy and indole groups.

    Butanoic acid derivatives: Compounds with similar butanoic acid chains.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(6-methoxy-1H-indole-2-carbonyl)amino]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-21-10-4-3-9-7-13(16-12(9)8-10)14(18)17-11(15(19)20)5-6-22-2/h3-4,7-8,11,16H,5-6H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEQBOJIHMCZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NC(CCSC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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